3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

Catalog No.
S521465
CAS No.
89141-22-0
M.F
C12H26O5S2
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

CAS Number

89141-22-0

Product Name

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

IUPAC Name

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol

Molecular Formula

C12H26O5S2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C12H26O5S2/c18-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-12-19/h18-19H,1-12H2

InChI Key

DMHSDYYORJTHAS-UHFFFAOYSA-N

SMILES

C(COCCOCCS)OCCOCCOCCS

Solubility

Soluble in DMSO

Synonyms

Bis-PEG5-thiol

Canonical SMILES

C(COCCOCCS)OCCOCCOCCS

Description

The exact mass of the compound 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is 314.1222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Properties and Applications in Material Science

  • Surface Modification: The thiol groups in 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol can form strong covalent bonds with gold surfaces. This property allows researchers to modify gold nanoparticles and surfaces for applications in biomedicine, diagnostics, and electronics [].
  • Self-assembled Monolayers: Due to the combined hydrophilic nature of the PEG chain and the strong gold-thiol interaction, 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol can be used to create well-defined self-assembled monolayers on gold surfaces. These monolayers are useful for studying fundamental aspects of surface chemistry and biocompatibility [].

Applications in Biological Research

  • Drug Delivery: The biocompatible PEG chain and the ability to form bonds with biomolecules make 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol useful as a linker molecule in drug delivery systems. It can be used to attach drugs or targeting moieties to nanoparticles for targeted drug delivery [].
  • Bioconjugation: The thiol group can be used to conjugate 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol with biomolecules like proteins or antibodies. This allows researchers to create new bioconjugates for various applications, such as developing biosensors or studying protein-protein interactions [].

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is a synthetic compound belonging to the class of polyethylene glycol derivatives. It features a linear structure comprising five ethylene glycol units (–O–CH2–CH2–) and two thiol (–SH) groups at the terminal ends. This compound has a molecular formula of C12H26O5S2 and a molecular weight of approximately 314.46 g/mol . The presence of both ether and thiol functionalities allows for unique chemical properties and reactivity, making it suitable for various applications in materials science and biochemistry.

Due to its functional groups:

  • Thiol Reactions: The thiol groups can undergo oxidation to form disulfides or react with electrophiles in nucleophilic substitution reactions.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Cross-linking: The dithiol can facilitate cross-linking reactions with other compounds that contain reactive functional groups, enhancing material properties.
  • Click Chemistry: The compound can be utilized in click chemistry reactions, particularly with azides or alkynes, leading to the formation of stable linkages .

Several methods can be employed to synthesize 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol:

  • Polymerization: Starting from ethylene glycol monomers, polymerization can be conducted under controlled conditions to yield the desired oligomer length. Subsequent functionalization can introduce thiol groups.
  • Functionalization: Existing polyethylene glycol chains can be modified by introducing thiol groups through reaction with thioacetic acid or other thiolating agents.
  • Click Chemistry: Utilizing azide/alkyne click chemistry allows for precise synthesis where the dithiol compound can be formed by coupling appropriate precursors .

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol has a variety of applications:

  • Drug Delivery: Its biocompatibility makes it an ideal candidate for drug delivery systems where it can enhance solubility and bioavailability.
  • Bioconjugation: The thiol groups allow for easy conjugation with proteins or other biomolecules for targeted therapies.
  • Material Science: It is used in the development of hydrogels and other polymeric materials due to its ability to form cross-linked networks .
  • Surface Modification: The compound can modify surfaces to improve adhesion or create functionalized surfaces for biosensors.

Interaction studies involving 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol typically focus on its ability to interact with proteins and other biomolecules. These interactions are significant for applications in drug delivery and bioconjugation. Studies may involve assessing binding affinities or evaluating the stability of conjugates formed with this dithiol compound.

Several compounds share structural similarities with 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,6,9,12-Tetraoxatridecane-1-thiolFour ethylene glycol units; one thiolFewer functional groups; less reactive
3,6-Dioxaheptadecane-1-thiolTwo ethylene glycol units; one thiolLacks multiple ether linkages
Polyethylene Glycol DithiolVarying lengths of polyethylene glycol chainsCan have different chain lengths
3,6-Pentaoxaoctadecane-1-thiolFive ethylene glycol units; one thiolLonger carbon chain; potential for different reactivity

The unique combination of five ether linkages and two terminal thiols in 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol distinguishes it from these similar compounds by providing enhanced reactivity and potential applications in bioconjugation and material science.

Purity

>90% (or refer to the Certificate of Analysis)

XLogP3

0.1

Exact Mass

314.1222

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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